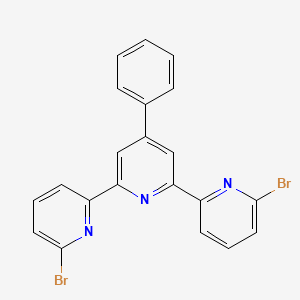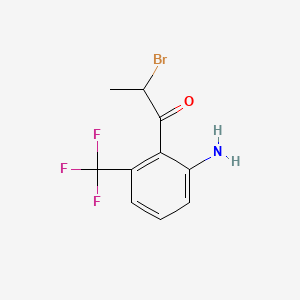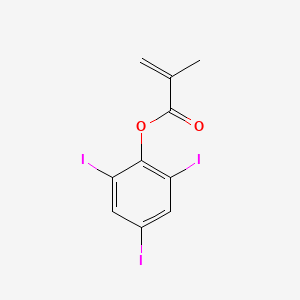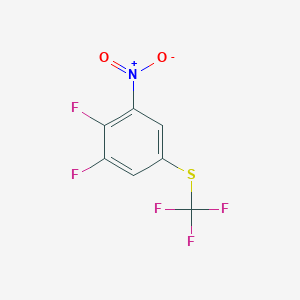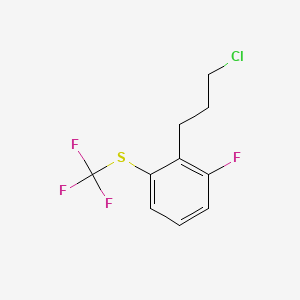
1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a trifluoromethylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group to a benzene ring. One common method is the reaction of a suitable benzene derivative with trifluoromethylthiolating agents under controlled conditions. For example, the reaction of a benzene derivative with trifluoromethyltrimethylsilane in the presence of a fluoride source can introduce the trifluoromethylthio group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trifluoromethylthio group.
Coupling Reactions: The benzene ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the chlorine atom under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize the trifluoromethylthio group.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the trifluoromethylthio group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the trifluoromethylthio group.
科学研究应用
1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of fluorinated compounds with biological systems.
Industry: Used in the development of new materials and agrochemicals.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The fluorine atom can also influence the compound’s reactivity and binding affinity to biological targets.
相似化合物的比较
Similar Compounds
1-(3-Chloropropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene: Similar structure but with a trifluoromethoxy group instead of a fluorine atom.
1-Chloro-2-(3-chloropropyl)-6-(trifluoromethylthio)benzene: Similar structure but with an additional chlorine atom on the benzene ring.
Uniqueness
1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethylthio)benzene is unique due to the presence of both a fluorine atom and a trifluoromethylthio group, which can significantly influence its chemical and biological properties
属性
分子式 |
C10H9ClF4S |
|---|---|
分子量 |
272.69 g/mol |
IUPAC 名称 |
2-(3-chloropropyl)-1-fluoro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9ClF4S/c11-6-2-3-7-8(12)4-1-5-9(7)16-10(13,14)15/h1,4-5H,2-3,6H2 |
InChI 键 |
KULFCZGEUBUSAK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)CCCCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane](/img/structure/B14063691.png)
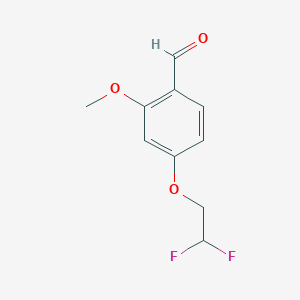

![N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14063726.png)


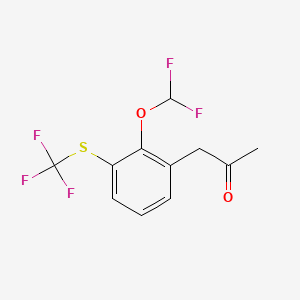
![{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile](/img/structure/B14063764.png)
